7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine
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Overview
Description
7-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine is a heterocyclic aromatic organic compound characterized by the presence of a bromine atom and a pyrazolo[4,3-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route includes the cyclization of a suitable pyridine derivative with a brominating agent under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the pyrazolo[4,3-c]pyridine ring structure.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. These reactors are designed to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
7-Bromo-1H-pyridin[4,3-c]pyridin-4-amine has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: It is utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
7-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
7-chloro-1H-pyrazolo[4,3-c]pyridin-4-amine
7-fluoro-1H-pyrazolo[4,3-c]pyridin-4-amine
7-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine
Properties
IUPAC Name |
7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-2-9-6(8)3-1-10-11-5(3)4/h1-2H,(H2,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPBKUKWZSIFNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NN2)C(=N1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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